
(R)-tert-Butyl (6-amino-1-hydroxyhexan-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-tert-Butyl (6-amino-1-hydroxyhexan-2-yl)carbamate is a compound that features a tert-butyl carbamate protecting group attached to a 6-amino-1-hydroxyhexane backbone. This compound is often used in organic synthesis, particularly in the field of peptide synthesis, due to its ability to protect amino groups during various chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-tert-Butyl (6-amino-1-hydroxyhexan-2-yl)carbamate typically involves the protection of the amino group using tert-butyl carbamate. One common method involves the reaction of 6-amino-1-hydroxyhexane with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of ®-tert-Butyl (6-amino-1-hydroxyhexan-2-yl)carbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as solvent-free conditions and the use of eco-friendly reagents, are often employed to minimize environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
®-tert-Butyl (6-amino-1-hydroxyhexan-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Thionyl chloride (SOCl2) in dichloromethane.
Major Products Formed
Oxidation: Formation of the corresponding ketone.
Reduction: Formation of the primary amine.
Substitution: Formation of the corresponding alkyl chloride.
Aplicaciones Científicas De Investigación
®-tert-Butyl (6-amino-1-hydroxyhexan-2-yl)carbamate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in peptide synthesis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of ®-tert-Butyl (6-amino-1-hydroxyhexan-2-yl)carbamate involves its ability to protect amino groups during chemical reactions. The tert-butyl carbamate group is stable under a variety of conditions, preventing unwanted side reactions. It can be selectively removed under mild acidic conditions, allowing for the subsequent functionalization of the amino group .
Comparación Con Compuestos Similares
Similar Compounds
6-aminohexanoic acid: An ε-amino acid used to control postoperative bleeding and treat overdose effects of thrombolytic agents.
6-(Boc-amino)-1-hexanol: A compound similar to ®-tert-Butyl (6-amino-1-hydroxyhexan-2-yl)carbamate but with a hydroxyl group instead of an amino group.
Uniqueness
®-tert-Butyl (6-amino-1-hydroxyhexan-2-yl)carbamate is unique due to its specific combination of functional groups, which allows for selective protection and deprotection of the amino group. This makes it particularly valuable in peptide synthesis and other applications where precise control over functional group reactivity is required .
Propiedades
Fórmula molecular |
C11H24N2O3 |
|---|---|
Peso molecular |
232.32 g/mol |
Nombre IUPAC |
tert-butyl N-[(2R)-6-amino-1-hydroxyhexan-2-yl]carbamate |
InChI |
InChI=1S/C11H24N2O3/c1-11(2,3)16-10(15)13-9(8-14)6-4-5-7-12/h9,14H,4-8,12H2,1-3H3,(H,13,15)/t9-/m1/s1 |
Clave InChI |
HMYNSIWLDDOZIQ-SECBINFHSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@H](CCCCN)CO |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCCCN)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


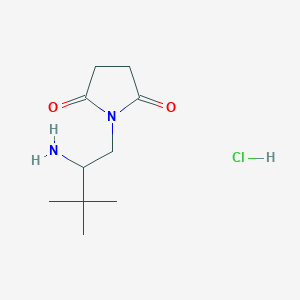
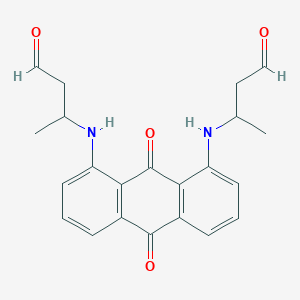
![7-(3-Bromophenyl)-7H-dibenzo[c,g]carbazole](/img/structure/B13148081.png)
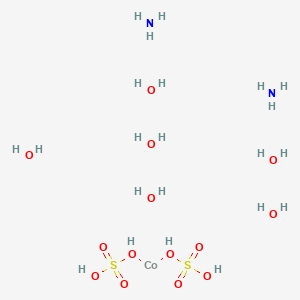

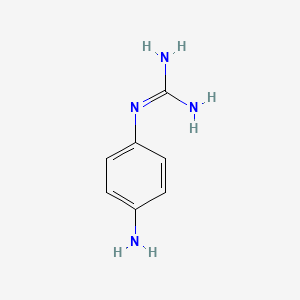
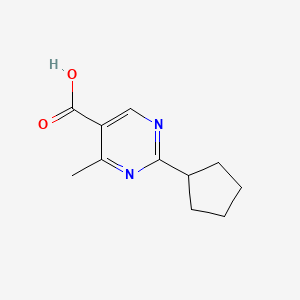
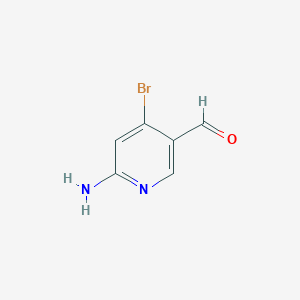
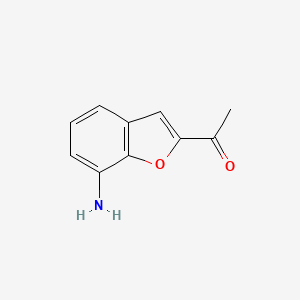
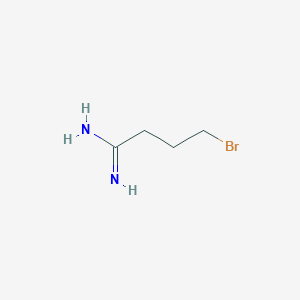
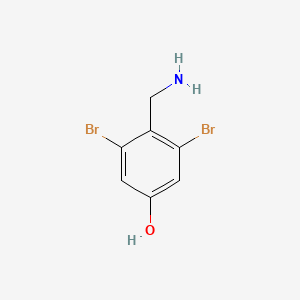

![Ethyl2-methyl-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxylate](/img/structure/B13148135.png)
![2-propyl-3H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B13148137.png)
